3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one
Description
This compound belongs to the quinazolinone class, characterized by a bicyclic quinazolin-4(3H)-one core substituted with 6,7-dimethoxy groups. The structure is further modified by a 3-oxopropyl chain linked to a 4-(2,4-dimethylphenyl)piperazine moiety. Quinazolinones are known for diverse pharmacological activities, including anticonvulsant, anticancer, and kinase inhibition properties. The 2,4-dimethylphenyl substituent on the piperazine ring likely enhances lipophilicity and receptor binding specificity, while the 3-oxopropyl spacer may influence pharmacokinetic properties such as metabolic stability .
Properties
Molecular Formula |
C25H30N4O4 |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
3-[3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-6,7-dimethoxyquinazolin-4-one |
InChI |
InChI=1S/C25H30N4O4/c1-17-5-6-21(18(2)13-17)27-9-11-28(12-10-27)24(30)7-8-29-16-26-20-15-23(33-4)22(32-3)14-19(20)25(29)31/h5-6,13-16H,7-12H2,1-4H3 |
InChI Key |
SYYNKVLQSVOTOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)CCN3C=NC4=CC(=C(C=C4C3=O)OC)OC)C |
Origin of Product |
United States |
Preparation Methods
The synthesis of 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts under basic conditions.
Substitution with 2,4-Dimethylphenyl Group: The piperazine intermediate is then reacted with 2,4-dimethylphenyl halide to introduce the dimethylphenyl group.
Linking to Quinazolinone Core: The substituted piperazine is coupled with a quinazolinone derivative through a propyl chain using appropriate coupling reagents and conditions.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Chemical Reactions Analysis
3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.
Scientific Research Applications
3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{3-[4-(2,4-dimethylphenyl)piperazin-1-yl]-3-oxopropyl}-6,7-dimethoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects . For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
Table 1: Key Structural and Physicochemical Comparisons
Pharmacological and Functional Insights
Receptor Binding and Selectivity: The 2,4-dimethylphenyl group in the target compound may enhance binding to serotonin or dopamine receptors compared to Analog 1’s 3-chlorophenyl group, which could favor σ-receptor interactions due to halogen presence .
Metabolic Stability :
- The 3-oxopropyl linker in the target compound and Analog 1 may be susceptible to esterase-mediated hydrolysis, whereas Analog 2’s amide bond could be more resistant but slower to absorb .
Species-Specific Efficacy :
- Evidence from anticonvulsant assays (e.g., maximal electroshock tests in mice vs. rats) suggests structural modifications like those in the target compound may yield divergent efficacy across species, necessitating multi-species evaluations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
